(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine
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Overview
Description
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine is a complex organic compound with a unique structure that combines a cyclohexyl group, an indazole ring, and an amino acid valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine typically involves multiple steps, starting with the preparation of the indazole ring, followed by the introduction of the cyclohexyl group and the valine moiety. One common synthetic route includes:
Formation of the Indazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where a cyclohexyl halide reacts with the indazole ring in the presence of a Lewis acid catalyst.
Attachment of the Valine Moiety: The final step involves coupling the indazole-cyclohexyl intermediate with L-valine using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the indazole ring can be reduced to form an alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of indazole-3-ol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The valine moiety can interact with amino acid transporters, aiding in the compound’s cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid): Similar structure but lacks the valine moiety.
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-leucine: Similar structure but contains leucine instead of valine.
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-isoleucine: Similar structure but contains isoleucine instead of valine.
Uniqueness
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine is unique due to the presence of the valine moiety, which can influence its biological activity and pharmacokinetic properties. The combination of the indazole ring, cyclohexyl group, and valine makes this compound a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
2131173-58-3 |
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Molecular Formula |
C20H27N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)17(20(26)27)21-19(25)18-15-5-3-4-6-16(15)23(22-18)11-13-7-9-14(24)10-8-13/h3-6,12-14,17,24H,7-11H2,1-2H3,(H,21,25)(H,26,27)/t13?,14?,17-/m0/s1 |
InChI Key |
DGLBMACIGDZWJF-KVULBXGLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
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